
Trimethylolpropane triglycidyl ether
Overview
Description
Trimethylolpropane triglycidyl ether (TMPTGE, CAS 30499-70-8) is a triepoxy compound derived from trimethylolpropane, featuring three reactive glycidyl ether groups. Its molecular formula is C₁₅H₂₆O₆, with a molar mass of 302.36 g/mol and a density of 1.157 g/cm³ . TMPTGE is widely used as a crosslinking agent in polymer electrolytes, hydrogels, adhesives, and shape-memory thermosets due to its high reactivity, thermal stability (>150°C), and ability to form three-dimensional networks .
Preparation Methods
The synthesis of Trimethylolpropane triglycidyl ether typically involves the reaction of butanediol with epichlorohydrin in the presence of a base . The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Trimethylolpropane triglycidyl ether undergoes various chemical reactions due to its epoxy groups. These reactions include:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxy rings, leading to the formation of various substituted products.
Common reagents used in these reactions include peroxycarboxylic acids for oxidation, metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylolpropane triglycidyl ether has numerous applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the preparation of hydrogels for drug delivery systems.
Medicine: It is utilized in the development of dental materials and medical adhesives.
Industry: The compound is used in coatings, adhesives, and as a precursor for light-emitting devices.
Mechanism of Action
The mechanism of action of Trimethylolpropane triglycidyl ether primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Crosslinking Efficiency in Hydrogels
TMPTGE is compared with epichlorohydrin (ECH) and 1,4-butanediol diglycidyl ether (BDDE) in cellulose-based hydrogels:
Property | CE (ECH) | CB (BDDE) | CT (TMPTGE) |
---|---|---|---|
Mechanical Strength | Moderate | High | Highest |
Porosity | Low | Moderate | High |
Thermal Stability (°C) | ~120 | ~140 | >150 |
Water Resistance | Poor | Moderate | Excellent |
TMPTGE-based hydrogels (CT) exhibit superior lap shear strength and water resistance due to its trifunctional structure, enabling denser crosslinking compared to ECH and BDDE .
Performance in Gel Polymer Electrolytes
In lithium-ion batteries, TMPTGE is compared with trimethylolpropane trimethylacrylate (TMPTMA) :
Property | TMPTGE | TMPTMA |
---|---|---|
Ionic Conductivity (S/cm) | 2.63 × 10⁻⁴ | >1 × 10⁻³ |
Li⁺ Transference Number | 0.58 | 0.51 |
Mechanical Strength | High | Moderate |
Electrochemical Window | 4.5 V | >5.0 V |
While TMPTMA offers higher conductivity, TMPTGE provides better mechanical stability and compatibility with LiFePO₄/graphite electrodes, achieving 127 mAh/g discharge capacity and >97% Coulombic efficiency over 100 cycles .
Bio-Based Shape-Memory Thermosets
TMPTGE is blended with bio-based triglycidyl phloroglucinol (3EPOPh) and compared to petroleum-based diglycidyl ether of bisphenol A (DGEBA):
Property | 3EPOPh/TMPTGE | DGEBA |
---|---|---|
Glass Transition (°C) | 85–95 | 100–110 |
Tensile Strength (MPa) | 45–55 | 60–70 |
Shape Recovery (%) | 98 | 95 |
Sustainability | Bio-based | Petroleum-based |
The 3EPOPh/TMPTGE system shows competitive shape-memory properties (>98% recovery) and reduced environmental impact, making it a viable alternative to DGEBA .
Textile Functionalization
Compared to ethylene glycol diglycidyl ether (EGDE) , TMPTGE shows lower immobilization rates but better wettability:
Property | TMPTGE | EGDE |
---|---|---|
Immobilization Rate (%) | 75 | 85 |
Antimicrobial Activity | High | Moderate |
Fabric Whiteness | Slight Reduction | Minimal Reduction |
TMPTGE’s bulkier structure reduces diffusion efficiency but improves antimicrobial properties .
Biological Activity
Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl ether with significant applications in various industries, particularly in the formulation of epoxy resins. Its unique structure, characterized by three reactive epoxy groups, allows it to enhance mechanical properties and chemical resistance in polymer systems. This article focuses on the biological activity of TMPTGE, including its toxicity, potential for skin sensitization, and applications in biocompatible materials.
- Chemical Formula : C₁₅H₂₆O₆
- Molecular Weight : 302.36 g/mol
- CAS Numbers : 30499-70-8, 3454-29-3
- Appearance : Colorless to yellow liquid
- Density : 1.157 g/mL at 25 °C
Toxicity Profile
TMPTGE exhibits notable toxicity, particularly concerning skin and respiratory irritation. The following table summarizes key toxicological data:
Endpoint | Value | Organism | Test Method |
---|---|---|---|
Acute Oral Toxicity (LD50) | >2000 mg/kg | Rat | OECD 401 (Acute Oral Toxicity) |
Skin Sensitization | Yes (guinea pig) | Guinea Pig | Patch Test |
Eye Damage | Causes severe damage | Rabbit | Draize Test |
Aquatic Toxicity | H411 - Toxic to aquatic life with long-lasting effects | N/A | Environmental Risk Assessment |
Case Studies on Toxicity
- Skin Irritation Study : In a study involving guinea pigs, TMPTGE was found to cause skin sensitization upon contact, indicating its potential as an irritant in occupational settings .
- Acute Toxicity Analysis : A study reported that TMPTGE has an LD50 greater than 2000 mg/kg in rats, suggesting low acute oral toxicity but necessitating caution due to its irritant properties .
Biocompatibility and Applications
Despite its toxicity, TMPTGE shows promise in developing biocompatible materials. Its reactive nature allows it to form crosslinked networks that can be utilized in medical applications such as drug delivery systems and tissue engineering.
Research Findings
- Shape-Memory Polymers : TMPTGE has been incorporated into bio-based epoxy shape-memory thermosets. These materials exhibit good thermal stability and mechanical properties, making them suitable for various applications including smart devices and biomedical implants .
- Electrolyte Development for Batteries : Research indicates that TMPTGE can be used as a crosslinker in gel polymer electrolytes for lithium-ion batteries, enhancing ionic conductivity and thermal stability .
Environmental Impact
The environmental impact of TMPTGE is a concern due to its aquatic toxicity. It is classified as harmful to aquatic life with long-lasting effects, necessitating careful management during production and disposal .
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the structural and thermal properties of TMPTGE and its derivatives?
- Methodological Answer :
- Structural Analysis : Use Fourier-transform infrared spectroscopy (FT-IR) to identify epoxy and hydroxyl group conversions. Peaks at 910 cm⁻¹ (epoxy) and 3449 cm⁻¹ (hydroxyl) are critical .
- Nuclear Magnetic Resonance (¹H-NMR) : Confirm cyclic carbonate formation (peaks at 4.5–5.0 ppm for carbonate groups) or crosslinking efficiency .
- Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and glass transition changes. For example, TMPTGE-modified xanthan gum showed enhanced stability up to 250°C .
- Molecular Weight Distribution : Gel permeation chromatography (GPC) is recommended for prepolymers synthesized with TMPTGE and diols .
Q. How can TMPTGE be synthesized into cyclic carbonates for non-isocyanate polyurethane applications?
- Methodological Answer :
- CO₂ Insertion : React TMPTGE with CO₂ under 2 MPa pressure at 120°C using tetrabutylammonium bromide (3–4 wt%) as a catalyst. Monitor CO₂ consumption to optimize yield .
- Post-Reaction Analysis : Validate epoxy-to-carbonate conversion via FT-IR (disappearance of epoxy peaks) and ¹H-NMR (emergence of cyclic carbonate signals) .
Advanced Research Questions
Q. How do conflicting reports on optimal reaction conditions (e.g., catalyst concentration, temperature) for TMPTGE-based syntheses arise, and how can they be resolved?
- Methodological Answer :
- Contradiction Source : Variations in reactant purity, solvent selection, or pressure control (e.g., CO₂ insertion efficiency in cyclic carbonate synthesis vs. epoxy-amine crosslinking ).
- Resolution Strategy :
Perform factorial experiments to isolate variables (e.g., temperature, catalyst loading).
Use statistical models (e.g., response surface methodology) to identify dominant factors.
Cross-validate with multiple characterization techniques (e.g., FT-IR, NMR, rheology) to ensure reproducibility .
Q. What experimental design principles apply when immobilizing metal-organic frameworks (MOFs) using TMPTGE as a crosslinker?
- Methodological Answer :
- Surface Functionalization : Pre-activate glass beads with TMPTGE to introduce epoxy groups for MOF adhesion. Optimize reaction time to balance crystallinity and BET surface area retention .
- Characterization : Use X-ray diffraction (XRD) to confirm MOF structural integrity and dynamic breakthrough experiments to assess adsorption accuracy improvements (e.g., MOF@GB composites) .
Q. How can TMPTGE be optimized to enhance crosslinking density in epoxy adhesives without compromising workability?
- Methodological Answer :
- Stoichiometric Tuning : Adjust the molar ratio of TMPTGE to diols (e.g., 1,4-butanediol). For example, a 1:2 ratio of TMPTGE:BDO improves hydroxyl content while maintaining low viscosity .
- Rheological Monitoring : Measure viscosity changes during curing using rotational rheometry . Correlate with mechanical properties (e.g., lap shear strength) to identify optimal curing stages .
Q. What mechanisms explain TMPTGE's dual role in improving thermal stability and adsorption in polymer matrices?
- Methodological Answer :
- Thermal Stability : Crosslinking restricts polymer chain mobility, delaying decomposition. For example, TMPTGE-modified xanthan gum showed a 30% reduction in weight loss at 300°C .
- Adsorption Enhancement : Pore structure modification (via SEM analysis) increases surface area. Hydrogels with 4% TMPTEE loading achieved 35.12 mg/g crystal violet adsorption due to porous microstructures .
Q. Methodological Considerations for Data Interpretation
- Contradiction Analysis : When divergent results arise (e.g., optimal catalyst loading in CO₂ insertion vs. epoxy-amine reactions ), compare solvent polarity, curing time, and side reactions (e.g., etherification).
- Multi-Technique Validation : Combine FT-IR, NMR, and mechanical testing to ensure structural and functional conclusions are robust .
Properties
IUPAC Name |
2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECCQGLIYMMHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1CO1)(COCC2CO2)COCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42765-17-3 | |
Record name | Trimethylolpropane triglycidyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42765-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90873907 | |
Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-29-3, 30499-70-8 | |
Record name | Trimethylolpropane triglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3454-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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